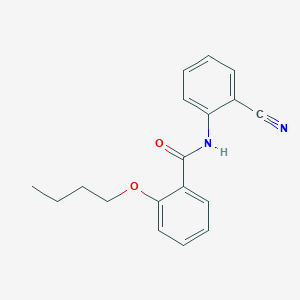![molecular formula C14H14N6OS B496112 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B496112.png)
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C14H14N6OS This compound features a purine base, which is a key component in many biological molecules, including DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-amino-7H-purine with a thiol compound to introduce the sulfanyl group. This intermediate is then reacted with N-(4-methylphenyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes.
化学反应分析
Types of Reactions
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the acetamide moiety.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the purine base or acetamide moiety.
科学研究应用
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The sulfanyl group may also interact with various enzymes, affecting their activity and leading to biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-amino-8-sulfanyl-7H-purin-6-ol
- 6-amino-9H-purin-2-ol
- 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(2-furylmethyl)acetamide
Uniqueness
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to the combination of its purine base, sulfanyl group, and acetamide moiety. This combination provides a distinct set of chemical properties and potential applications that are not found in other similar compounds. Its specific structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H14N6OS |
|---|---|
分子量 |
314.37g/mol |
IUPAC 名称 |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C14H14N6OS/c1-8-2-4-9(5-3-8)18-10(21)6-22-14-19-11-12(15)16-7-17-13(11)20-14/h2-5,7H,6H2,1H3,(H,18,21)(H3,15,16,17,19,20) |
InChI 键 |
LEWCSAKLEKFDBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


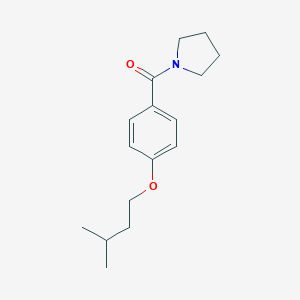
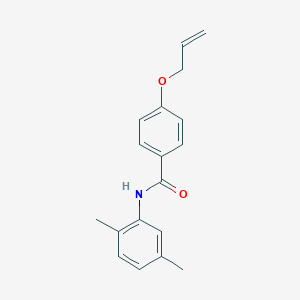
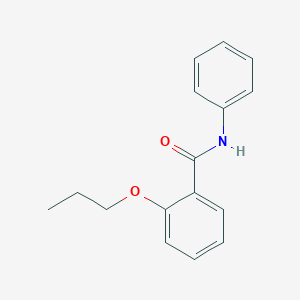
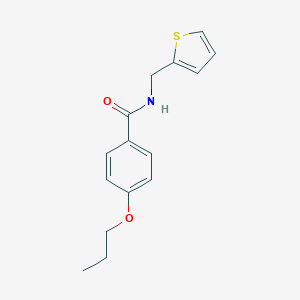
![2-[(4-Isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496036.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-butoxybenzamide](/img/structure/B496038.png)
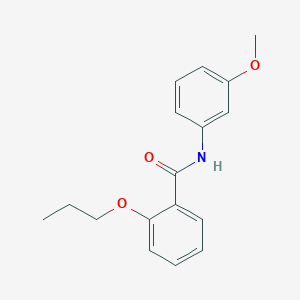
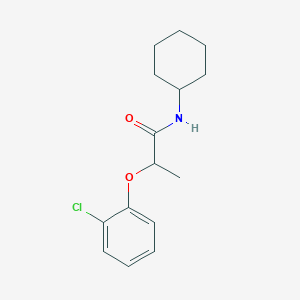

![N-[2-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B496043.png)
![N-{2-[(allylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B496046.png)
![4-{[2-(3-Methylphenoxy)butanoyl]amino}benzamide](/img/structure/B496049.png)
